2-(2-Aminoethyl)-5-methylbenzene-1,4-diol
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Overview
Description
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is an organic compound with a unique structure that includes both an amino group and a diol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzene-1,4-diol with 2-bromoethylamine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Amides or secondary amines.
Scientific Research Applications
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-5-methylbenzene-1,4-diol exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The diol groups can chelate metal ions, affecting metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but contains boron, used in calcium signaling studies.
Ethanolamine: Contains a similar aminoethyl group but lacks the benzene ring and diol groups.
Uniqueness
2-(2-Aminoethyl)-5-methylbenzene-1,4-diol is unique due to its combination of an amino group and diol groups attached to a benzene ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
81255-52-9 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12)7(2-3-10)5-8(6)11/h4-5,11-12H,2-3,10H2,1H3 |
InChI Key |
JXAPACXEBBSTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)CCN)O |
Origin of Product |
United States |
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